molecular formula C10H14N2O6S B12248026 ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B12248026
M. Wt: 290.30 g/mol
InChI Key: QTQRRQYBPIZEKT-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that belongs to the class of thiadiazine derivatives This compound is characterized by its unique structure, which includes a thiadiazine ring, a carboxylate group, and a methoxy-oxoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multiple steps One common method includes the cyclization of appropriate precursors under controlled conditionsThe reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate include other thiadiazine derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

ethyl 2-(2-methoxy-2-oxoethyl)-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C10H14N2O6S/c1-4-18-10(14)8-5-12(6-9(13)17-3)19(15,16)11-7(8)2/h5H,4,6H2,1-3H3

InChI Key

QTQRRQYBPIZEKT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC(=O)OC

Origin of Product

United States

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